molecular formula C8H4ClIN2O2 B1392967 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1246088-58-3

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No. B1392967
M. Wt: 322.49 g/mol
InChI Key: SBHVWSMYWJTPSU-UHFFFAOYSA-N
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Description

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a chemical compound with the empirical formula C8H4ClIN2O2 and a molecular weight of 322.49 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of this compound is OC(=O)c1c(Cl)c(I)nc2[nH]ccc12 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a solid substance . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods : A method for synthesizing pyrrolopyridine analogs, including 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, has been developed from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which could be applicable to the synthesis of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Toja et al., 1986).
  • Functionalization Techniques : Research on the functionalization of various pyridine derivatives, including chloro-, bromo-, and iodo-substituted compounds, suggests potential methods for modifying 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Cottet et al., 2004).

Applications in Drug Synthesis

  • Antibacterial Activity : Certain pyrrolopyridine compounds have demonstrated antibacterial activity in vitro, which might be relevant for exploring the potential of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid in this context (Toja et al., 1986).

Derivative Synthesis

  • Heterocyclic Derivatives : The synthesis of various heterocyclic structures, including those containing pyrrolopyridine systems, could potentially be applied to 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid for creating novel compounds (Alekseyev et al., 2017).

Polymer Synthesis and Functional Materials

  • Multidentate Agents and Polymers : Functionalization studies of pyrrolopyridines, such as introducing amino groups and creating podant-type compounds, suggest potential applications in developing multidentate agents and polymers using 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Minakata et al., 1992).

Photophysical Properties

  • Substituent Effects on Fluorescence : The synthesis of pyrazolopyridine annulated heterocycles and their fluorescence properties could inform research on the photophysical properties of 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid derivatives (Patil et al., 2011).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and it has a hazard statement of H302 . This means it may be harmful if swallowed.

properties

IUPAC Name

5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O2/c9-5-4(8(13)14)3-1-2-11-7(3)12-6(5)10/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHVWSMYWJTPSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C(=C21)C(=O)O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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